molecular formula C14H20N2O3S B15208218 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide CAS No. 650629-09-7

4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide

Cat. No.: B15208218
CAS No.: 650629-09-7
M. Wt: 296.39 g/mol
InChI Key: LZWZFBJKWUTMAH-UHFFFAOYSA-N
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Description

4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is an aromatic compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is characterized by the presence of a formyl group, a pyrrolidine ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonamide moiety can interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
  • 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonate
  • 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonyl chloride

Uniqueness

4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

650629-09-7

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C14H20N2O3S/c17-12-13-4-6-14(7-5-13)20(18,19)15-8-3-11-16-9-1-2-10-16/h4-7,12,15H,1-3,8-11H2

InChI Key

LZWZFBJKWUTMAH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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